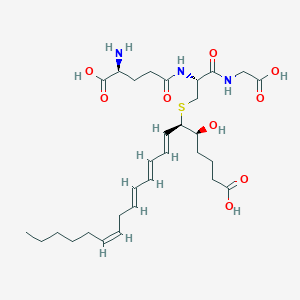

11-trans-Leukotriene C4

Description

Properties

IUPAC Name |

(5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H47N3O9S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25(24(34)15-14-17-27(36)37)43-21-23(29(40)32-20-28(38)39)33-26(35)19-18-22(31)30(41)42/h6-7,9-13,16,22-25,34H,2-5,8,14-15,17-21,31H2,1H3,(H,32,40)(H,33,35)(H,36,37)(H,38,39)(H,41,42)/b7-6-,10-9+,12-11+,16-13+/t22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNVDXQDILPJIG-CCHJCNDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C/C=C/C=C/[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47N3O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001313816 | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

74841-69-3 | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74841-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001313816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-trans-Leukotriene C4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005095 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 11-trans-Leukotriene C4: Discovery, Synthesis, and Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 11-trans-Leukotriene C4 (11-trans-LTC4), a significant isomer of the pro-inflammatory mediator Leukotriene C4 (LTC4). Discovered in the context of research on the slow-reacting substance of anaphylaxis (SRS-A), 11-trans-LTC4 has emerged as a biologically active lipid mediator with potency comparable to its cis-isomer. This document details the discovery of 11-trans-LTC4, its biosynthesis from arachidonic acid via the 5-lipoxygenase pathway, and delves into both chemical and enzymatic synthesis methodologies. Furthermore, it outlines the signaling pathways initiated by 11-trans-LTC4 through its interaction with cysteinyl leukotriene (CysLT) receptors and presents key quantitative data on its biological activity. Detailed experimental protocols for synthesis and analysis are provided to facilitate further research and development in this area.

Discovery and Biological Significance

The journey to understanding 11-trans-LTC4 is intrinsically linked to the initial discovery of leukotrienes as key components of the slow-reacting substance of anaphylaxis (SRS-A), a potent mediator of asthma and allergic reactions.[1] Leukotrienes are metabolites of arachidonic acid formed via the 5-lipoxygenase (5-LO) pathway.[2] The primary cysteinyl leukotriene, LTC4, is synthesized by the conjugation of Leukotriene A4 (LTA4) with reduced glutathione, a reaction catalyzed by the pivotal enzyme Leukotriene C4 synthase (LTC4S).[3]

This compound is a naturally occurring geometric isomer of LTC4, differing in the configuration of the double bond at the C-11 position.[2][4] It can be formed through a temperature-dependent isomerization of LTC4 and is also produced endogenously in smaller quantities relative to LTC4 by certain immune cells, such as human mast cells and equine eosinophils, when stimulated.[4][5] Notably, studies have demonstrated that 11-trans-LTC4 is nearly equipotent to LTC4 in inducing contractions of guinea pig ileum and lung parenchyma, highlighting its biological relevance as a pro-inflammatory mediator.[4]

Biosynthesis of this compound

The biosynthesis of 11-trans-LTC4 follows the same initial enzymatic cascade as LTC4, originating from the liberation of arachidonic acid from the cell membrane. The key steps are outlined below:

-

Arachidonic Acid Release: Upon cellular stimulation, cytosolic phospholipase A2 (cPLA2) translocates to the nuclear membrane and hydrolyzes membrane phospholipids to release arachidonic acid.

-

Formation of LTA4: Arachidonic acid is then converted to the unstable epoxide intermediate, Leukotriene A4 (LTA4), by 5-lipoxygenase (5-LO) in conjunction with the 5-lipoxygenase-activating protein (FLAP).[3]

-

Formation of LTC4: Leukotriene C4 synthase (LTC4S), an 18 kDa integral membrane protein, catalyzes the conjugation of LTA4 with glutathione to form LTC4.[1]

-

Isomerization to 11-trans-LTC4: 11-trans-LTC4 can then be formed from the spontaneous, temperature-dependent isomerization of the 11-cis double bond in LTC4 to a trans configuration. Certain cell types can also directly produce 11-trans-LTC4.[4][5]

Synthesis of this compound

Chemical Synthesis

The total chemical synthesis of leukotrienes, including their isomers, has been a significant area of research, pioneered by chemists such as E.J. Corey. The synthesis of 11-trans-LTC4 typically involves the stereoselective construction of the eicosanoid backbone with the desired trans configuration at the C-11 double bond, followed by the introduction of the glutathione moiety.

A general synthetic strategy involves the preparation of a key intermediate, the methyl ester of LTA4 or its isomers.[6] This can be achieved through various routes, often utilizing acetylenic intermediates. The epoxide of the LTA4 methyl ester is then opened by a protected glutathione derivative, followed by deprotection to yield the final product. The separation of geometric isomers is often accomplished using high-performance liquid chromatography (HPLC).

Enzymatic Synthesis

For laboratory-scale production, an enzymatic approach can be employed, leveraging the biological machinery responsible for LTC4 synthesis.

Experimental Protocol: Enzymatic Synthesis of LTC4

-

Purification of LTC4 Synthase:

-

Homogenize a source rich in LTC4S (e.g., KG-1 myeloid cells) and isolate the microsomal fraction by differential centrifugation.[7]

-

Solubilize the microsomal proteins using a detergent mixture (e.g., 0.4% sodium deoxycholate and 0.4% Triton X-102).[7]

-

Apply the solubilized protein to an S-hexyl-glutathione-agarose affinity column.[7]

-

Elute the bound LTC4S using a competitor such as 7.5 mM probenecid.[7]

-

Remove the probenecid and further purify the enzyme by methods such as non-denaturing gel electrophoresis.[7]

-

-

Enzymatic Reaction:

-

Prepare a reaction buffer (e.g., Tris buffer, pH 7.8) containing purified LTC4S, reduced glutathione (GSH), and the substrate, LTA4.

-

LTA4 is highly unstable and is typically generated fresh by alkaline hydrolysis of its more stable methyl ester.[4]

-

Incubate the reaction mixture at 37°C. The reaction is typically complete within 5-10 minutes.

-

-

Purification of LTC4:

-

Stop the reaction by acidification and extract the leukotrienes using a solid-phase extraction cartridge (e.g., C18).

-

Elute the leukotrienes with an organic solvent (e.g., methanol).

-

Purify LTC4 from the reaction mixture using reversed-phase HPLC.

-

Note: 11-trans-LTC4 can be obtained through the isomerization of the purified LTC4 by gentle heating or by optimizing the initial synthesis to favor the formation of the 11-trans isomer.

Analytical Characterization

The identification and quantification of 11-trans-LTC4 require sensitive and specific analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the primary method for the purification and quantification of leukotrienes.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of methanol or acetonitrile in water, often with a small amount of an acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape.

-

Detection: UV detection at 280 nm, which is the characteristic absorbance maximum for the conjugated triene system of leukotrienes.[8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and structural confirmation for the analysis of leukotrienes in complex biological samples.[9]

Typical LC-MS/MS Parameters:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode.

-

Mass Analyzer: Triple quadrupole or ion trap.

-

Detection: Selected reaction monitoring (SRM) for specific precursor-to-product ion transitions of 11-trans-LTC4.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of leukotrienes and their isomers, confirming the stereochemistry of the double bonds and chiral centers.

Signaling Pathways and Biological Activity

11-trans-LTC4, like other cysteinyl leukotrienes, exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), namely the cysteinyl leukotriene receptors, CysLT1R and CysLT2R.[10] The binding of 11-trans-LTC4 to these receptors initiates a cascade of intracellular signaling events.

Receptor Binding and Activation:

-

CysLT1R: Shows a higher affinity for LTD4, followed by LTC4 and then LTE4.[11]

-

CysLT2R: Binds LTC4 and LTD4 with roughly equal affinity.[11]

Radioligand binding assays using guinea pig ileum have shown that 11-trans-LTC4 has a pKi of 6.58, which is comparable to the pKi of 6.42 for LTC4, indicating similar binding affinities for the CysLT receptors in this tissue.[4]

Downstream Signaling:

Activation of CysLT receptors, primarily coupled to Gq/11 and to a lesser extent Gi/o G-proteins, leads to:[12][13]

-

Activation of Phospholipase C (PLC): Gq/11 activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

-

Protein Kinase C (PKC) Activation: Increased intracellular calcium and DAG synergistically activate PKC, which in turn phosphorylates various downstream targets, leading to cellular responses.

-

MAPK Pathway Activation: CysLT receptor signaling can also lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, which is involved in cell proliferation and inflammation.[14]

These signaling events ultimately result in the characteristic physiological effects of cysteinyl leukotrienes, including smooth muscle contraction (bronchoconstriction), increased vascular permeability, and the recruitment of inflammatory cells.

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| Molecular Weight | 625.8 g/mol | N/A | [15] |

| CAS Number | 74841-69-3 | N/A | [8] |

| UV Absorbance (λmax) | ~280 nm | In ethanol | [8] |

| pKi (vs. CysLT receptors) | 6.58 | Guinea pig ileum | [4] |

| pKi of LTC4 (for comparison) | 6.42 | Guinea pig ileum | [4] |

Conclusion and Future Perspectives

This compound is a biologically active isomer of LTC4 that plays a significant role in inflammatory responses. Its discovery and characterization have provided deeper insights into the complexities of the leukotriene signaling pathway. The near-equipotent bioactivity of 11-trans-LTC4 compared to LTC4 underscores the importance of considering all isomers in biological systems and in the development of therapeutic interventions targeting the cysteinyl leukotriene pathway.

Future research should focus on elucidating the precise conditions that favor the formation of 11-trans-LTC4 in vivo, its specific interactions with CysLT receptor subtypes, and its distinct contributions to the pathophysiology of inflammatory diseases such as asthma, allergic rhinitis, and cardiovascular disease. The development of antagonists that can effectively block the actions of all biologically active leukotriene isomers, including 11-trans-LTC4, may offer improved therapeutic strategies for these conditions. The detailed synthetic and analytical protocols provided in this guide aim to support these future research endeavors.

References

- 1. LTC4 synthase. Enzymology, biochemistry, and molecular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and metabolism of leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC studies on leukotriene A4 obtained from the hydrolysis of its methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biosciencepharma.com [biosciencepharma.com]

- 6. [Synthesis of the leukotriene A4 methyl ester via acetylene intermediates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification of human leukotriene C4 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Specific leukotriene receptors couple to distinct G proteins to effect stimulation of alveolar macrophage host defense functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CysLT1 receptor-induced human airway smooth muscle cells proliferation requires ROS generation, EGF receptor transactivation and ERK1/2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | C30H47N3O9S | CID 5283134 - PubChem [pubchem.ncbi.nlm.nih.gov]

11-trans-Leokotriene C4: A Technical Guide to its Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-trans-Leukotriene C4 (11-trans-LTC4) is a naturally occurring geometric isomer of the potent inflammatory mediator Leukotriene C4 (LTC4). While often considered a less abundant isomer, its biological activity is nearly equipotent to that of LTC4, making it a significant player in inflammatory and allergic responses. This technical guide provides an in-depth exploration of the cellular signaling pathways activated by 11-trans-LTC4. It details the receptors involved, downstream signaling cascades, and key experimental protocols for studying these pathways. All quantitative data are presented in structured tables, and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Leukotrienes are a family of eicosanoid inflammatory mediators produced in leukocytes by the oxidation of arachidonic acid by the enzyme 5-lipoxygenase. The cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, LTE4, and their isomers, are potent mediators of asthma and allergic diseases. 11-trans-LTC4 is a stereoisomer of LTC4, and studies have shown it to be a potent agonist at cysteinyl leukotriene receptors, eliciting significant biological responses.[1][2] Understanding the specific signaling pathways of 11-trans-LTC4 is crucial for the development of targeted therapeutics for a range of inflammatory conditions.

Receptor Binding and Specificity

11-trans-LTC4 exerts its effects by binding to and activating cell surface G-protein coupled receptors (GPCRs), specifically the cysteinyl leukotriene receptors, CysLT1R and CysLT2R.[3]

Quantitative Binding Data

Competitive binding assays have demonstrated that 11-trans-LTC4 effectively competes with LTC4 for binding to these receptors. The binding affinities of 11-trans-LTC4 are comparable to those of LTC4, indicating its potential for significant physiological effects.[2][4]

| Ligand | Receptor Preparation | Method | Binding Affinity (pKi) | Reference |

| 11-trans-LTC4 | Guinea pig ileum | Radioligand Binding Assay | 6.58 | [2] |

| LTC4 | Guinea pig ileum | Radioligand Binding Assay | 6.42 | [2] |

| Ligand | Cell Line | Method | Dissociation Constant (Kd) | Reference |

| LTC4 | DDT1 MF-2 (smooth muscle) | Scatchard Analysis | 4.4 - 5 nM | [4][5] |

| 11-trans-LTC4 | DDT1 MF-2 (smooth muscle) | Competitive Binding | Competed effectively with radiolabeled LTC4 | [4][5] |

Cellular Signaling Pathways

Upon binding to CysLT receptors, 11-trans-LTC4 initiates a cascade of intracellular signaling events that ultimately lead to a cellular response. The signaling pathways differ depending on the receptor subtype (CysLT1R or CysLT2R) that is activated.

CysLT1R Signaling Pathway

The CysLT1 receptor primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction and cellular proliferation.

References

- 1. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Leukotriene C4 - Wikipedia [en.wikipedia.org]

- 4. Specific receptors for leukotriene C4 on a smooth muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific receptors for leukotriene C4 on a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-trans-Leukotriene C4 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of 11-trans-leukotriene C4 (11-trans-LTC4), a geometric isomer of the potent inflammatory mediator leukotriene C4 (LTC4). This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes key biological pathways to support research and development in areas targeting the cysteinyl leukotriene signaling cascade.

Introduction to this compound

11-trans-LTC4 is a stereoisomer of LTC4, formed by the isomerization of the cis-11 double bond to a trans configuration. While often present in smaller quantities than LTC4, its comparable biological activity and receptor affinity make it a significant molecule in the study of cysteinyl leukotriene (CysLT) mediated pathways, which are implicated in inflammatory conditions such as asthma and allergic rhinitis. Understanding the interaction of 11-trans-LTC4 with its receptors is crucial for the development of targeted therapeutics.

Receptor Binding Affinity of this compound

11-trans-LTC4, much like its cis-isomer, primarily interacts with cysteinyl leukotriene receptors, namely CysLT1R and CysLT2R. The binding affinity of 11-trans-LTC4 has been quantified in several studies, demonstrating a potency comparable to that of LTC4, particularly at the CysLT2 receptor.

Data Presentation: Quantitative Binding Affinity

The following table summarizes the key quantitative data on the receptor binding affinity of 11-trans-LTC4 in comparison to LTC4.

| Ligand | Receptor Preparation | Assay Type | Parameter | Value | Reference |

| 11-trans-LTC4 | Guinea Pig Ileum | Radioligand Binding | pKi | 6.58 | [1][2] |

| LTC4 | Guinea Pig Ileum | Radioligand Binding | pKi | 6.42 | [1][2] |

| 11-trans-LTC4 | DDT1 MF-2 Smooth Muscle Cells | Competitive Binding | Relative Kd | Within one log of LTC4 | |

| LTC4 | DDT1 MF-2 Smooth Muscle Cells | Radioligand Binding | Kd | 4.4 - 5.0 nM |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 11-trans-LTC4 receptor binding.

Radioligand Binding Assay on Guinea Pig Ileum (Adapted from Sala et al., 1990)

This protocol describes a competitive radioligand binding assay to determine the binding affinity of 11-trans-LTC4 to CysLT receptors in guinea pig ileum.

3.1.1. Membrane Preparation:

-

Euthanize male guinea pigs and excise the ileum.

-

Gently remove the longitudinal muscle layer.

-

Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 48,000 x g for 20 minutes) to pellet the crude membrane fraction.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

3.1.2. Binding Assay:

-

In assay tubes, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of radiolabeled LTC4 (e.g., [³H]LTC4), and varying concentrations of the unlabeled competitor ligand (11-trans-LTC4 or LTC4).

-

Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

Rapidly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Determine non-specific binding in parallel incubations containing an excess of unlabeled LTC4.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the competition binding data using non-linear regression to determine the IC50 values, which are then converted to Ki values using the Cheng-Prusoff equation.

Competitive Binding Assay on DDT1 MF-2 Smooth Muscle Cells (Krilis et al., 1983)

This protocol details a competitive binding assay to assess the ability of 11-trans-LTC4 to displace radiolabeled LTC4 from its receptors on intact smooth muscle cells.

3.2.1. Cell Culture:

-

Culture DDT1 MF-2 cells, derived from Syrian hamster vas deferens, in appropriate growth medium (e.g., Dulbecco's Modified Eagle's Medium supplemented with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.

-

Harvest the cells at confluence for the binding assay.

3.2.2. Binding Assay:

-

Suspend a defined number of intact DDT1 MF-2 cells in a suitable binding buffer.

-

Add a fixed concentration of [³H]LTC4 to the cell suspension.

-

For competition experiments, add increasing concentrations of unlabeled 11-trans-LTC4 or other competitor ligands.

-

Incubate the cell suspension at 4°C for 60 minutes to reach binding equilibrium.

-

Separate the cells from the incubation medium by centrifugation.

-

Wash the cell pellet with ice-cold buffer to remove unbound radioligand.

-

Lyse the cells and measure the cell-associated radioactivity by liquid scintillation counting.

-

Define non-specific binding as the radioactivity remaining in the presence of a large excess of unlabeled LTC4.

-

Calculate specific binding and analyze the data to determine the relative potency of 11-trans-LTC4 in competing for the LTC4 binding site.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and experimental procedures relevant to 11-trans-LTC4 receptor binding and signaling.

References

An In-depth Technical Guide on the Structural and Functional Differences Between Leukotriene C4 and 11-trans-Leukotriene C4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. The cysteinyl leukotrienes (CysLTs), which include Leukotriene C4 (LTC4), Leukotriene D4 (LTD4), and Leukotriene E4 (LTE4), are key players in the pathophysiology of various inflammatory diseases, most notably asthma.[1][2][3] These molecules exert their effects by activating specific G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors.[1][2] The precise structure of these agonists is critical for receptor recognition and subsequent signal transduction. This guide provides a detailed technical comparison of Leukotriene C4 (LTC4) and its geometric isomer, 11-trans-Leukotriene C4 (11-trans-LTC4), focusing on their structural distinctions, comparative biological activities, and the experimental methodologies used for their characterization.

Core Structural Differences

The primary structural difference between LTC4 and 11-trans-LTC4 lies in the geometry of the double bond at the C-11 position of the eicosanoid backbone. This single difference in stereochemistry classifies them as geometric isomers.

Leukotriene C4 (LTC4): The double bond at the C-11 position is in the cis (or Z) configuration.

-

Systematic IUPAC Name: (5S,6R,7E,9E,11Z,14Z)-6-({(2R)-2-[(4S)-4-Amino-4-carboxybutanamido]-3-[(carboxymethyl)amino]-3-oxopropyl}sulfanyl)-5-hydroxyicosa-7,9,11,14-tetraenoic acid[4]

This compound (11-trans-LTC4): The double bond at the C-11 position is in the trans (or E) configuration.

-

Systematic IUPAC Name: (5S,6R,7E,9E,11E,14Z)-6-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid[5]

This seemingly minor variation in the orientation of the carbon chain around the C11-C12 double bond can influence the overall three-dimensional shape of the molecule. In polyene chains, trans isomers are generally more linear and conformationally less restricted than their cis counterparts, which introduce a kink in the chain.[6][7][8] This difference in shape can affect how the ligand fits into the binding pocket of its receptor. 11-trans-LTC4 can be formed from LTC4 as a result of slow, temperature-dependent isomerization during storage.[5][9] It is also produced in smaller quantities relative to LTC4 in certain cell types, such as ionophore-stimulated human mast cells (HMC-1) and equine eosinophils.[5][9]

Comparative Biological Activity

Despite the structural difference, studies have shown that 11-trans-LTC4 exhibits biological activity that is remarkably similar to that of LTC4, particularly in preclinical models.

Receptor Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In these experiments, a radiolabeled ligand is incubated with a receptor preparation, and its displacement by an unlabeled competitor (like LTC4 or 11-trans-LTC4) is measured. The pKi value, which is the negative logarithm of the inhibitory constant (Ki), is a measure of binding affinity; a higher pKi indicates a higher affinity.

| Compound | Receptor Preparation | Radioligand | pKi | Reference |

| LTC4 | Guinea Pig Ileum | [³H]-LTD4 | 6.42 | [5][9] |

| 11-trans-LTC4 | Guinea Pig Ileum | [³H]-LTD4 | 6.58 | [5][9] |

As the data indicates, the binding affinities of LTC4 and 11-trans-LTC4 to cysteinyl leukotriene receptors in guinea pig ileum are very similar.

Functional Potency

-

Smooth Muscle Contraction: 11-trans-LTC4 is reported to be nearly equipotent with LTC4 for the contraction of guinea pig parenchymal and ileum smooth muscle.[5][9]

For LTC4, the potency differs between the two primary human CysLT receptors:

| Compound | Receptor | Assay Type | EC50 (nM) | Reference |

| LTC4 | Human CysLT1 | Calcium Mobilization | 24 | [1] |

| LTC4 | Human CysLT2 | Calcium Mobilization | ~10 | [10] |

| LTD4 | Human CysLT1 | Calcium Mobilization | 2.5 | [1] |

| LTD4 | Human CysLT2 | Calcium Mobilization | ~10 | [10] |

The rank order of potency for agonist activation of the human CysLT1 receptor is LTD4 > LTC4 > LTE4, whereas for the CysLT2 receptor, it is LTC4 = LTD4 > LTE4.[2] Given the similar binding affinity and potency in guinea pig tissues, it is plausible that 11-trans-LTC4 has an EC50 value at human CysLT receptors that is in a similar nanomolar range to LTC4.

Metabolism by Gamma-Glutamyl Transpeptidase

LTC4 is metabolized to LTD4 through the cleavage of the γ-glutamyl residue by the enzyme gamma-glutamyl transpeptidase (γ-GT).[11][12][13] This conversion is a critical step in the CysLT pathway, as LTD4 is a more potent agonist at the CysLT1 receptor.[1]

Kinetic studies have determined the Michaelis constant (Km) for LTC4 with human gamma-glutamyl transpeptidase isoforms:

| Substrate | Enzyme | Km (µM) | Reference |

| LTC4 | Human GGT1 | 10.8 | [11][12] |

| LTC4 | Human GGT5 | 10.2 | [11][12] |

Currently, there is a lack of published kinetic data for the metabolism of 11-trans-LTC4 by gamma-glutamyl transpeptidase. Further research is needed to determine if the cis/trans isomerization at the C-11 position affects its recognition and processing by this key enzyme.

Signaling Pathways

Both LTC4 and, presumably, 11-trans-LTC4, mediate their effects through the CysLT1 and CysLT2 receptors. These are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium signal is a key event in many of the physiological responses to CysLTs, such as smooth muscle contraction.

In addition to calcium mobilization, CysLT receptor activation can also lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[4][14] This pathway is involved in cellular processes such as proliferation and cytokine gene induction.[1]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Isomer Separation

Objective: To separate and quantify LTC4 and its isomers, including 11-trans-LTC4.

Methodology: A rapid and sensitive reversed-phase HPLC procedure can be employed for the simultaneous separation of various leukotrienes.[10]

-

Sample Preparation: Biological samples (e.g., cell culture supernatants) are first purified, often by solid-phase extraction, to remove interfering substances.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of methanol in an aqueous buffer (e.g., water/acetonitrile/methanol mixture) with a pH modifier like acetic acid is commonly used. The exact composition of the mobile phase needs to be carefully adjusted to achieve optimal separation.[10][15]

-

Flow Rate: A typical flow rate is around 1 ml/min.

-

-

Detection: The leukotrienes are detected by their characteristic UV absorbance, typically around 280 nm, due to the conjugated triene system in their structure.[5]

-

Quantification: The concentration of each isomer is determined by comparing the peak area to that of a known amount of a purified standard.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of LTC4 and 11-trans-LTC4 for CysLT receptors.

Methodology: This protocol is based on a competitive binding assay using a radiolabeled ligand.[4][8][16][17]

-

Receptor Preparation: Membranes from cells or tissues expressing the CysLT receptor of interest (e.g., CHO-K1 cells transfected with human CysLT1, or guinea pig ileum homogenates) are prepared by homogenization and centrifugation.[4][16]

-

Assay Buffer: A suitable buffer, such as Tris-HCl with divalent cations (e.g., MgCl2, CaCl2), is used.

-

Incubation:

-

In a multi-well plate, the receptor preparation (e.g., 5 µg of membrane protein) is incubated with a fixed concentration of a high-affinity radioligand (e.g., 0.3 nM [³H]-LTD4).[4]

-

A range of concentrations of the unlabeled competitor ligands (LTC4 or 11-trans-LTC4) are added to displace the radioligand.

-

To determine non-specific binding, a high concentration of an unlabeled ligand (e.g., 300 nM LTD4) is used.[4]

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 30 minutes) to reach equilibrium.[4]

-

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.[16][17]

-

Detection: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki value is then determined using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of LTC4 and 11-trans-LTC4 in activating CysLT receptors.

Methodology: This assay measures the increase in intracellular calcium concentration following receptor activation.[18][19]

-

Cell Preparation: Cells expressing the CysLT receptor of interest are seeded into a multi-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. These dyes are cell-permeable and become fluorescent upon binding to calcium.[19]

-

Agonist Stimulation: The plate is placed in a fluorescence plate reader. Different concentrations of the agonist (LTC4 or 11-trans-LTC4) are automatically injected into the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time, immediately before and after the addition of the agonist. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The peak fluorescence response at each agonist concentration is measured. These data are then used to construct a dose-response curve, from which the EC50 value can be determined.

Conclusion

Leukotriene C4 and its geometric isomer, this compound, possess nearly identical chemical formulas but differ in the spatial arrangement around the C-11 double bond. Despite this structural variance, the available data from binding and functional assays suggest that 11-trans-LTC4 is a potent CysLT receptor agonist with a biological activity profile that is very similar to that of LTC4. Key areas for future research include a direct comparison of the functional potencies of these isomers on cloned human CysLT1 and CysLT2 receptors and an investigation into the kinetics of 11-trans-LTC4 metabolism by gamma-glutamyl transpeptidase. A deeper understanding of these subtle structure-activity relationships will be invaluable for the design of novel and more specific modulators of the CysLT pathway for therapeutic intervention in inflammatory diseases.

References

- 1. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 7. Cis and Trans Isomers - Chemistry Steps [chemistrysteps.com]

- 8. longdom.org [longdom.org]

- 9. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gamma-glutamyl compounds: substrate specificity of gamma-glutamyl transpeptidase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of leukotrienes by L-gamma-glutamyl-transpeptidase and dipeptidase from human polymorphonuclear granulocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Direct Observation of Differences of Carotenoid Polyene Chain cis/trans Isomers Resulting from Structural Topology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [Reverse phase high performance liquid chromatography in the synthesis of leukotrienes A4 and C4] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 19. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

11-trans-Leukotriene C4 in Asthma Pathophysiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cysteinyl leukotrienes (cys-LTs), comprised of leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators unequivocally implicated in the pathophysiology of asthma. They orchestrate key features of the disease, including bronchoconstriction, airway inflammation, mucus hypersecretion, and airway remodeling. 11-trans-Leukotriene C4 (11-trans-LTC4) is a geometric isomer of LTC4. While direct research on the specific role of 11-trans-LTC4 in human asthma is limited, its structural similarity and comparable biological activity to LTC4 in preclinical models suggest it likely contributes to the overall cys-LT-mediated pathology in asthma. This guide provides a comprehensive overview of the synthesis, signaling, and biological effects of cys-LTs with a special focus on the known properties of 11-trans-LTC4, offering a framework for future research and therapeutic development.

Introduction to Cysteinyl Leukotrienes and 11-trans-LTC4

Leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase (5-LO) pathway.[1][2] The cys-LTs are characterized by the presence of a cysteine-containing amino acid side chain.[1] 11-trans-LTC4 is a C-11 double bond isomer of LTC4.[3][4] It can be formed through temperature-dependent isomerization of LTC4 during storage and is also produced in smaller quantities relative to LTC4 by certain inflammatory cells, such as human mast cells and equine eosinophils, upon stimulation.[3][4] Notably, it has not been detected from activated human neutrophils.[4]

Biosynthesis of LTC4 and Formation of 11-trans-LTC4

The biosynthesis of LTC4 is a critical step in the inflammatory cascade. In myeloid cells like mast cells, the process involves the translocation of several key enzymes to the nuclear envelope.[1]

-

Initiation: Cellular stimulation leads to the activation of cytosolic phospholipase A2 (cPLA2), which liberates arachidonic acid from the nuclear membrane.

-

5-Lipoxygenase Pathway: Arachidonic acid is then presented by the 5-lipoxygenase-activating protein (FLAP) to 5-lipoxygenase (5-LO). 5-LO catalyzes the conversion of arachidonic acid to the unstable epoxide, leukotriene A4 (LTA4).[1]

-

Formation of LTC4: LTC4 synthase (LTC4S) conjugates LTA4 with glutathione to form LTC4.[5]

-

Formation of 11-trans-LTC4: While the precise enzymatic control is not fully elucidated, 11-trans-LTC4 is known to be a product of this pathway, albeit in smaller amounts than LTC4 in specific cell types.[3][4] It is also formed by the isomerization of LTC4.[3][4]

-

Extracellular Conversion: Once exported from the cell, LTC4 is rapidly metabolized to LTD4 and then to the more stable LTE4 by cell surface proteases.[1]

Below is a diagram illustrating the biosynthesis pathway of cysteinyl leukotrienes.

Signaling Pathways of Cysteinyl Leukotrienes

Cys-LTs exert their biological effects by activating two main G-protein coupled receptors: CysLT1 and CysLT2.[6][7][8]

-

CysLT1 Receptor: This receptor has a high affinity for LTD4 and a lower affinity for LTC4.[8][9] It is the primary target of currently approved anti-leukotriene drugs like montelukast.[6] Activation of CysLT1 on airway smooth muscle cells leads to bronchoconstriction.[5]

-

CysLT2 Receptor: This receptor binds LTC4 and LTD4 with equal affinity.[8][9] Its role in asthma is less defined but is implicated in inflammation and vascular permeability.[10]

Preclinical data from radioligand binding assays using guinea pig ileum suggest that 11-trans-LTC4 has a similar binding affinity for cys-LT receptors as LTC4, with pKi values of 6.58 and 6.42, respectively.[3][4] This suggests that 11-trans-LTC4 can likely activate both CysLT1 and CysLT2 receptors.

The downstream signaling from these receptors involves G-protein coupling, leading to an increase in intracellular calcium and activation of other signaling cascades that ultimately result in the cellular responses characteristic of asthma.

The following diagram illustrates the general signaling pathway for CysLT receptors.

Biological Effects in Asthma Pathophysiology

The activation of cys-LT receptors on various cells within the airways leads to a cascade of events that are central to the pathophysiology of asthma.

-

Bronchoconstriction: Cys-LTs are among the most potent bronchoconstrictors known, being approximately 1,000 times more potent than histamine.[11][12][13][14] They cause contraction of airway smooth muscle, leading to the narrowing of airways.[11] Preclinical studies on guinea pig lung tissue indicate that 11-trans-LTC4 is nearly equipotent to LTC4 in causing airway contraction.[3][4]

-

Airway Inflammation: Cys-LTs act as chemoattractants for eosinophils and other inflammatory cells, promoting their infiltration into the airway mucosa.[2] This contributes to the chronic inflammation characteristic of asthma.

-

Mucus Hypersecretion and Edema: Cys-LTs stimulate mucus production from goblet cells and increase vascular permeability, leading to airway edema.[2] Both of these effects contribute to airway obstruction.

-

Airway Remodeling: Chronic exposure to cys-LTs may contribute to structural changes in the airways, including smooth muscle hypertrophy and subepithelial fibrosis.[15][16]

Quantitative Data on Cysteinyl Leukotrienes in Asthma

| Analyte | Biological Matrix | Patient Group | Concentration | Healthy Controls | Reference |

| LTC4 | Plasma | Severe Asthmatic Children | 0.27 ± 0.11 pmol/ml | Lower levels in healthy adults | [17] |

| LTE4 | Sputum | Asthmatic Adults | 11.9 - 891 pg/ml | Not available | [18] |

| LTE4 | Exhaled Breath Condensate (EBC) | Asthmatic Adults | 38 - 126 pg/ml (95% CI) | 34 - 48 pg/ml | [18] |

| LTB4 | Sputum | Asthmatic Adults | 79 - 7,220 pg/ml | Not available | [18] |

| LTB4 | Exhaled Breath Condensate (EBC) | Asthmatic Children | 175 - 315 pg/ml (IQR) | 25 - 245 pg/ml | [18] |

Experimental Protocols

The accurate measurement of leukotrienes, particularly the separation of isomers like LTC4 and 11-trans-LTC4, requires sophisticated analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose.[19][20]

Protocol: Extraction and Analysis of Cysteinyl Leukotrienes from Bronchoalveolar Lavage Fluid (BALF)

This protocol is a representative example and would require optimization for the specific separation of 11-trans-LTC4.

1. Sample Collection and Handling:

-

Perform bronchoalveolar lavage according to standard clinical procedures.

-

Immediately place the collected BALF on ice.

-

Centrifuge at 400 x g for 10 minutes at 4°C to pellet cells.

-

Transfer the supernatant to a new tube and store at -80°C until analysis.

2. Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with 5 ml of methanol followed by 5 ml of water.

-

Acidify the BALF supernatant to pH 3.0 with formic acid.

-

Load the acidified sample onto the SPE cartridge.

-

Wash the cartridge with 5 ml of water followed by 5 ml of 15% methanol.

-

Elute the leukotrienes with 2 ml of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

3. HPLC-MS/MS Analysis:

-

Reconstitute the dried extract in 100 µl of mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Inject an aliquot onto a reverse-phase HPLC column (e.g., C18).

-

Use a gradient elution program with mobile phases consisting of water and acetonitrile with 0.1% formic acid to separate the leukotrienes. Isocratic elution may also be explored for isomer separation.

-

The mass spectrometer should be operated in negative ion mode using electrospray ionization (ESI).

-

Monitor for the specific parent-to-daughter ion transitions for LTC4 and its isomers in multiple reaction monitoring (MRM) mode.

Below is a workflow diagram for the experimental protocol.

Conclusion and Future Directions

The cysteinyl leukotrienes are undeniably key players in the pathophysiology of asthma. While the specific role of 11-trans-LTC4 remains to be fully elucidated in human asthma, its known formation as an isomer of LTC4 and its comparable biological potency in preclinical models strongly suggest that it contributes to the overall pro-inflammatory and bronchoconstrictive effects of the cys-LT pathway.

Future research should focus on:

-

Developing and validating sensitive analytical methods to quantify 11-trans-LTC4 in biological samples from asthmatic patients.

-

Investigating the specific triggers and enzymatic pathways that favor the formation of 11-trans-LTC4 in the airways.

-

Characterizing the binding affinity and signaling of 11-trans-LTC4 at human CysLT1 and CysLT2 receptors.

-

Evaluating the efficacy of current and novel anti-leukotriene therapies in blocking the effects of 11-trans-LTC4.

A deeper understanding of the biology of 11-trans-LTC4 may reveal novel therapeutic targets and strategies for the management of asthma.

References

- 1. Leukotriene C4 - Wikipedia [en.wikipedia.org]

- 2. Leukotrienes in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. 11-trans Leukotriene C4 - Biochemicals - CAT N°: 20230 [bertin-bioreagent.com]

- 5. Leukotrienes and airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of the type 2 receptor for cysteinyl leukotrienes (CysLT2R) by human mast cells: Functional distinction from CysLT1R - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cysteinyl Leukotrienes and Their Receptors: Emerging Therapeutic Targets in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Leukotriene C4 induces bronchoconstriction and airway vascular hyperpermeability via the cysteinyl leukotriene receptor 2 in S-hexyl glutathione-treated guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacological study of the contractile activity of leukotriene C4 and D4 on isolated human airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Leukotrienes are potent constrictors of human bronchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative effects of inhaled leukotriene C4, leukotriene D4, and histamine in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Human small airway smooth muscle responses in vitro; actions and interactions of methacholine, histamine and leukotriene C4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of LTD4 on human airway smooth muscle cell proliferation, matrix expression, and contraction In vitro: differential sensitivity to cysteinyl leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cysteinyl leukotriene upregulates IL-11 expression in allergic airway disease of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Measurement of immunoreactive leukotriene C4 in blood of asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Structural analysis of leukotriene C4 isomers using collisional activation and 157 nm photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physiological Effects of 11-trans-Leukotriene C4 Administration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) is a potent inflammatory mediator derived from the 5-lipoxygenase pathway of arachidonic acid metabolism. Its isomer, 11-trans-Leukotriene C4 (11-trans-LTC4), is formed via temperature-dependent isomerization of LTC4 and is also produced in smaller quantities by certain inflammatory cells, such as human mast cells and equine eosinophils.[1] While much of the existing research focuses on LTC4, studies indicate that 11-trans-LTC4 is nearly equipotent in its biological activities, particularly in inducing smooth muscle contraction.[1] This guide provides a comprehensive overview of the physiological effects of 11-trans-LTC4 administration, drawing on data from both direct studies and closely related findings for LTC4. It is intended to serve as a technical resource for researchers and professionals in drug development.

Core Physiological Effects

The administration of 11-trans-LTC4, and by extension LTC4, elicits a range of physiological responses, primarily mediated through the activation of cysteinyl leukotriene (CysLT) receptors. The key physiological systems affected are the respiratory and cardiovascular systems, along with a significant role in the inflammatory cascade.

Respiratory Effects

Cysteinyl leukotrienes are potent bronchoconstrictors. Administration of these mediators leads to a significant increase in airway resistance and a decrease in dynamic lung compliance.

Quantitative Data on Respiratory Effects of Cysteinyl Leukotrienes

| Parameter | Agonist | Animal Model | Tissue/Preparation | Potency (EC50/Concentration) | Reference |

| Contraction | LTC4 | Guinea Pig | Lung Parenchymal Strip | ~1 nM | [2][3] |

| Contraction | LTC4 | Guinea Pig | Tracheal Rings | ~1 nM | [3] |

| Bronchoconstriction | LTC4 | Guinea Pig | In vivo (intravenous) | 0.3-3 µg/kg | [4] |

| Bronchoconstriction | LTC4 | Guinea Pig | In vivo (aerosol) | 0.2 µg/ml | [4] |

Cardiovascular Effects

The cardiovascular effects of cysteinyl leukotrienes are complex, involving direct actions on vascular and cardiac smooth muscle, as well as indirect effects through the release of other vasoactive mediators. Key effects include coronary vasoconstriction, alterations in blood pressure, and negative inotropic effects on the heart.

Quantitative Data on Cardiovascular Effects of Cysteinyl Leukotrienes

| Parameter | Agonist | Animal Model | Effect | Dosage | Reference |

| Coronary Blood Flow | LTC4 | Pig | 80 ± 9% decrease | 3 µg (intracoronary) | [5] |

| Coronary Blood Flow | LTC4 | Sheep | 26.5 ± 3.7% decrease | 1.6 x 10⁻¹⁰ mole (intracoronary) | [6] |

| Myocardial Contractility | LTC4 | Sheep | 18.1 ± 3.2% decrease in systolic shortening | 1.6 x 10⁻¹⁰ mole (intracoronary) | [6] |

| Systemic Arterial Pressure | LTC4 | Rat | Transient rise of 16 mmHg, followed by a sustained decrease of 18 mmHg | 4 µg/kg (i.v.) | [7] |

| Cardiac Output | LTC4 | Rat | Decrease of 32-36 ml/min | 4 µg/kg (i.v.) | [7] |

| Heart Rate | LTC4 | Rat | Decrease of 15-21 beats/min | 4 µg/kg (i.v.) | [7] |

Receptor Binding Affinity

Studies on guinea pig ileum have provided a direct quantitative comparison of the binding affinities of 11-trans-LTC4 and LTC4 to cysteinyl leukotriene receptors, supporting the observation of their near-equipotent biological activity.

Binding Affinity of 11-trans-LTC4 and LTC4

| Ligand | Preparation | pKi | Reference |

| This compound | Guinea Pig Ileum | 6.58 | [1] |

| Leukotriene C4 | Guinea Pig Ileum | 6.42 | [1] |

Signaling Pathways

This compound exerts its effects by binding to and activating CysLT receptors, primarily CysLT1 and CysLT2 receptors. These are G-protein coupled receptors that, upon activation, initiate a cascade of intracellular signaling events.

Experimental Protocols

In Vitro Assessment of Smooth Muscle Contraction (Isolated Organ Bath)

This protocol is designed to measure the contractile response of isolated smooth muscle tissue, such as guinea pig trachea or lung parenchyma, to 11-trans-LTC4.

Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea or lung parenchyma in cold Krebs-Henseleit solution. Prepare tissue strips (e.g., tracheal rings or parenchymal strips of approximately 10x2x2 mm).

-

Mounting: Suspend the tissue strips in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration and Tension: Allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes. Apply an optimal resting tension (e.g., 1 g for guinea pig trachea).

-

Agonist Administration: Add cumulative concentrations of 11-trans-LTC4 to the organ bath. Record the contractile response until a plateau is reached at each concentration.

-

Data Analysis: Construct a dose-response curve and calculate the EC₅₀ value to determine the potency of 11-trans-LTC4.

Ex Vivo Assessment of Cardiovascular Effects (Langendorff Heart Preparation)

This protocol allows for the study of the direct effects of 11-trans-LTC4 on cardiac function and coronary blood flow in an isolated perfused heart.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Mechanisms of leukotriene-induced contractions of guinea pig airways: leukotriene C4 has a potent direct action whereas leukotriene B4 acts indirectly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Leukotriene C4 induces bronchoconstriction and airway vascular hyperpermeability via the cysteinyl leukotriene receptor 2 in S-hexyl glutathione-treated guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coronary constriction by leukotriene C4, D4, and E4 in the intact pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of leukotrienes B4 and C4 on coronary circulation and myocardial contractility. [vivo.weill.cornell.edu]

- 7. Cardiovascular responses to leukotriene C4 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

11-trans-Leukotriene C4: A Potential Biomarker in Inflammatory Disease

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Leukotrienes are potent inflammatory lipid mediators derived from arachidonic acid via the 5-lipoxygenase pathway. The cysteinyl leukotrienes (CysLTs), which include leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are well-established mediators in the pathophysiology of a range of inflammatory diseases, most notably asthma and cardiovascular conditions. 11-trans-Leukotriene C4 (11-trans-LTC4) is a naturally occurring stereoisomer of LTC4. While less studied than its cis-isomer, emerging evidence suggests that 11-trans-LTC4 possesses significant biological activity and may serve as a valuable biomarker for diagnosing and monitoring inflammatory diseases. This technical guide provides an in-depth overview of 11-trans-LTC4, its biochemical context, and the methodologies for its analysis, aimed at researchers, scientists, and professionals in drug development.

Biological Significance and Rationale for Biomarker Potential

11-trans-LTC4 is formed both endogenously in certain cell types, such as eosinophils and mast cells, and through the isomerization of LTC4 during storage and in biological systems.[1] Notably, 11-trans-LTC4 has been shown to be nearly equipotent to LTC4 in inducing smooth muscle contraction, a key feature in the pathophysiology of asthma.[1] This biological activity underscores its potential relevance in disease processes.

The rationale for investigating 11-trans-LTC4 as a disease biomarker is rooted in the established role of CysLTs in inflammation. Elevated levels of CysLTs have been documented in various inflammatory conditions. Given that 11-trans-LTC4 is a component of the CysLT milieu, its specific quantification may provide a more nuanced understanding of the inflammatory state and response to therapy.

Quantitative Data on this compound

While extensive quantitative data for LTC4 and its urinary metabolite LTE4 exist in various diseases, specific quantification of 11-trans-LTC4 in patient populations is not widely reported in the scientific literature. The available information primarily focuses on its relative production in vitro and its bioactivity compared to LTC4. The table below summarizes the key known quantitative and semi-quantitative aspects of 11-trans-LTC4.

| Parameter | Finding | Biological System/Model | Reference |

| Relative Production | Produced in smaller amounts relative to LTC4 | Ionophore-stimulated human mast cell line (HMC-1) and equine eosinophils | [1] |

| Bioactivity (Muscle Contraction) | Nearly equipotent to LTC4 | Guinea pig parenchymal and ileum smooth muscle | [1] |

| Receptor Binding Affinity (pKi) | 6.58 (comparable to LTC4 at 6.42) | Guinea pig ileum cysteinyl leukotriene receptor preparation | [1] |

Note: The lack of extensive quantitative data in human disease highlights a significant research gap and an opportunity for novel biomarker discovery studies focusing specifically on the isomers of LTC4.

Signaling Pathways

The biological effects of 11-trans-LTC4 are mediated through the same signaling pathways as LTC4, primarily involving the cysteinyl leukotriene receptors (CysLT1R and CysLT2R). The general pathway from arachidonic acid to the downstream effects of CysLTs is depicted below.

Experimental Protocols

The accurate quantification of 11-trans-LTC4 requires robust analytical methods capable of separating it from its cis-isomer and other leukotrienes. The following protocols provide a general framework for the analysis of leukotrienes from biological samples.

Sample Preparation: Solid-Phase Extraction (SPE) of Leukotrienes from Plasma

This protocol is a general method for extracting leukotrienes from plasma and can be adapted for specific applications.

-

Sample Pre-treatment: Acidify 5 mL of plasma to approximately pH 3 with a suitable acid (e.g., formic acid).[2]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of acidified water (pH 3).

-

Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge under gentle suction.

-

Washing: Wash the cartridge with 5 mL of acidified water to remove polar impurities.

-

Elution: Elute the leukotrienes with 5 mL of methanol.

-

Drying and Reconstitution: Evaporate the methanol eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase used for HPLC or LC-MS/MS analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

This method is designed for the separation of leukotriene isomers.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A common mobile phase is a mixture of methanol, water, and acetic acid, with the pH adjusted to around 5.3. The exact ratio of the solvents should be optimized for the specific column and instrument to achieve baseline separation of LTC4 and 11-trans-LTC4.

-

Flow Rate: A typical flow rate is 1 mL/min.

-

Detection: UV detection at 280 nm is suitable for CysLTs due to their conjugated triene structure.

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an authentic standard of 11-trans-LTC4.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

LC-MS/MS offers the highest sensitivity and specificity for the quantification of leukotrienes.

-

Chromatographic Separation: Utilize a UPLC/UHPLC system with a C18 column for rapid separation. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[3]

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion for 11-trans-LTC4 (m/z 624.3) and monitoring for specific product ions after collision-induced dissociation.

-

Internal Standard: For absolute quantification, a stable isotope-labeled internal standard of 11-trans-LTC4 should be used to correct for matrix effects and variations in sample preparation and instrument response.

-

-

Data Analysis: Construct a calibration curve using known concentrations of 11-trans-LTC4 standard and the internal standard. The concentration of 11-trans-LTC4 in the sample is determined from this calibration curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of 11-trans-LTC4 as a biomarker in a clinical research setting.

Conclusion

This compound represents a promising yet under-investigated biomarker in the field of inflammatory diseases. Its significant biological activity, comparable to that of LTC4, warrants further investigation into its specific roles in pathophysiology. The development and application of sensitive and specific analytical methods, such as LC-MS/MS, are crucial for accurately quantifying 11-trans-LTC4 in clinical samples. Future studies focusing on the quantitative analysis of 11-trans-LTC4 in various disease cohorts are needed to fully elucidate its potential as a diagnostic and prognostic biomarker and as a target for novel therapeutic interventions. This technical guide provides a foundational framework for researchers and drug development professionals to embark on such investigations.

References

Methodological & Application

Application Notes and Protocols: 11-trans-Leukotriene C4 ELISA Kit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotriene C4 (LTC4) is a potent lipid mediator synthesized from arachidonic acid via the 5-lipoxygenase pathway. As a member of the cysteinyl leukotrienes, LTC4 plays a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. Accurate quantification of LTC4 in biological samples is therefore essential for research into these disease mechanisms and for the development of novel therapeutic agents.

This document provides a detailed protocol and validation data for a competitive enzyme-linked immunosorbent assay (ELISA) designed for the quantitative determination of 11-trans-Leukotriene C4 in various biological matrices such as cell culture supernatants, plasma, and urine.

Assay Principle

This this compound ELISA kit is a competitive immunoassay. The basis of the assay is the competition between unlabeled LTC4 in the sample and a fixed amount of horseradish peroxidase (HRP) labeled LTC4 for a limited number of binding sites on a specific anti-LTC4 antibody. The antibody-coated microtiter plate is incubated with standards or samples and the HRP-labeled LTC4. After an incubation period, the unbound components are washed away. The amount of bound HRP-labeled LTC4 is then determined by the addition of a substrate solution (TMB). The resulting color development is inversely proportional to the concentration of LTC4 in the sample. The reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations, from which the concentration of LTC4 in the samples can be determined.

Materials and Methods

Materials Provided

-

Anti-LTC4 Coated Microplate (96 wells)

-

This compound Standard

-

HRP-conjugated Leukotriene C4

-

Standard and Sample Diluent

-

Wash Buffer Concentrate (20X)

-

TMB Substrate

-

Stop Solution

-

Plate Sealers

Materials Required but Not Provided

-

Deionized or distilled water

-

Precision pipettes and disposable tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Graduated cylinders

-

Vortex mixer

-

Tubes for standard dilution

Experimental Protocol

1. Reagent Preparation:

-

Bring all reagents to room temperature before use.

-

Wash Buffer (1X): Dilute the 20X Wash Buffer Concentrate with deionized water to a final volume. For one plate, add 50 mL of concentrate to 950 mL of deionized water.

-

Standard Curve Preparation: Serially dilute the LTC4 Standard with the Standard and Sample Diluent to create a standard curve. A typical range would be from 5000 pg/mL down to 17.1 pg/mL.[1]

2. Sample Preparation:

-

Cell Culture Supernatants: Centrifuge to remove any cellular debris.

-

Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g at 2-8°C within 30 minutes of collection.

-

Urine: Aseptically collect urine and centrifuge to remove particulates.

-

Samples should be stored at -80°C if not assayed immediately. Avoid repeated freeze-thaw cycles. Samples may require dilution with the Standard and Sample Diluent to fall within the range of the standard curve.

3. Assay Procedure:

-

Add 50 µL of standard or sample to the appropriate wells of the anti-LTC4 coated microplate. It is recommended to run all standards and samples in duplicate.

-

Add 50 µL of HRP-conjugated LTC4 to each well.

-

Seal the plate and incubate for 2 hours at room temperature on a gentle shaker.

-

Aspirate the liquid from each well and wash four times with 300 µL of 1X Wash Buffer per well. Ensure complete removal of liquid after the last wash by inverting the plate and blotting it on a clean paper towel.

-

Add 100 µL of TMB Substrate to each well.

-

Incubate the plate for 15-30 minutes at room temperature in the dark.

-

Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm within 15 minutes of adding the Stop Solution.

Data Analysis

-

Calculate the average absorbance for each set of duplicate standards and samples.

-

Subtract the average zero standard absorbance from all other readings.

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

-

Determine the concentration of LTC4 in the samples by interpolating their absorbance values from the standard curve.

-

Multiply the interpolated concentration by the dilution factor if samples were diluted.

Kit Validation Data

The performance of the this compound ELISA kit has been validated for sensitivity, specificity, precision, and accuracy.

Sensitivity and Assay Range

| Parameter | Value |

| Assay Range | 17.1 - 5,000 pg/mL[1] |

| Sensitivity (LLOD) | ~7.4 pg/mL[1] |

Precision

Precision was determined by assaying samples at three different concentrations in multiple replicates.

| Parameter | Low Concentration | Medium Concentration | High Concentration |

| Intra-Assay Precision (CV%) | < 10% | < 10% | < 10% |

| Inter-Assay Precision (CV%) | < 15% | < 15% | < 15%[2] |

Specificity (Cross-Reactivity)

The specificity of the antibody used in this assay was determined by measuring its cross-reactivity with structurally related molecules.

| Compound | Cross-Reactivity (%) |

| This compound | 100 |

| Leukotriene D4 | < 10% |

| Leukotriene E4 | < 5% |

| Leukotriene B4 | < 0.1% |

| Arachidonic Acid | < 0.01% |

Accuracy (Spike and Recovery)

To assess the accuracy of the assay in different biological matrices, known amounts of LTC4 were spiked into samples, and the recovery was calculated.

| Sample Matrix | Spiked Concentration (pg/mL) | Measured Concentration (pg/mL) | Recovery (%) |

| Cell Culture Media | 500 | 485 | 97 |

| Human Plasma (EDTA) | 500 | 460 | 92 |

| Human Urine | 500 | 475 | 95 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background | Insufficient washing | Increase the number of washes and ensure complete aspiration of wash buffer. |

| Contaminated reagents | Use fresh reagents and sterile pipette tips. | |

| Low signal | Inactive reagents | Ensure reagents are stored correctly and have not expired. |

| Incorrect incubation times/temperatures | Follow the protocol precisely for all incubation steps. | |

| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |

| Pipetting errors | Use calibrated pipettes and proper technique. | |

| High CV% for duplicates | Inconsistent pipetting | Be consistent with pipetting technique and timing. |

| Plate not washed evenly | Ensure all wells are washed with the same volume and for the same duration. |

Conclusion

The this compound ELISA kit provides a sensitive, specific, and reliable method for the quantitative determination of LTC4 in a variety of biological samples. The detailed protocol and robust validation data demonstrate its suitability for use in research and drug development applications. Adherence to the protocol and good laboratory practices are essential for obtaining accurate and reproducible results.

References

Application Notes and Protocols for Cell-Based Assays Measuring 11-trans-Leukotriene C4 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-trans-Leukotriene C4 (11-trans-LTC4) is a geometric isomer of Leukotriene C4 (LTC4), a potent inflammatory mediator of the cysteinyl leukotriene (CysLT) family.[1][2] These lipid mediators are derived from arachidonic acid via the 5-lipoxygenase pathway and play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma.[3] CysLTs, including LTC4 and its metabolites LTD4 and LTE4, exert their effects by activating G-protein coupled receptors, primarily the CysLT1 and CysLT2 receptors.[4][5] 11-trans-LTC4 has been shown to be nearly equipotent to LTC4 in inducing smooth muscle contraction and exhibits similar binding affinity to cysteinyl leukotriene receptors.[1][2][6][7] Therefore, robust and reliable cell-based assays are essential for studying the biological activity of 11-trans-LTC4 and for the screening and characterization of potential therapeutic antagonists.

These application notes provide detailed protocols for three key cell-based assays to assess the activity of 11-trans-LTC4: a competitive radioligand binding assay, a calcium mobilization assay, and a smooth muscle contraction assay.

Data Presentation

Table 1: Comparative Binding Affinities of LTC4 and 11-trans-LTC4 for Cysteinyl Leukotriene Receptors

| Ligand | Receptor Preparation | Assay Type | pKi | Reference |

| LTC4 | Guinea Pig Ileum | Radioligand Binding | 6.42 | [1] |

| 11-trans-LTC4 | Guinea Pig Ileum | Radioligand Binding | 6.58 | [1] |

pKi is the negative logarithm of the inhibitory constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by 11-trans-LTC4 and a general workflow for a cell-based assay to measure its activity.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 11-trans Leukotriene C4 - Cayman Chemical [bioscience.co.uk]

- 3. Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Specific receptors for leukotriene C4 on a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific receptors for leukotriene C4 on a smooth muscle cell line - PMC [pmc.ncbi.nlm.nih.gov]